Lipophilicity Comparison: 2,4-Difluoro vs. 4-Fluoro Phenyl Substitution
The 2,4-difluorophenyl substitution in the target compound (LogP = 3.49) increases lipophilicity by approximately 5.7% compared to the mono-fluorinated analog Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (LogP = 3.3) [1][2]. This difference in computed LogP values reflects the impact of an additional fluorine atom on the phenyl ring's hydrophobic character.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.49 |
| Comparator Or Baseline | Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate; LogP = 3.3 |
| Quantified Difference | Δ LogP = +0.19 (+5.7%) |
| Conditions | Computed property (XLogP3/PubChem, JChem/Chembase) |
Why This Matters
Higher LogP correlates with increased membrane permeability and potential for enhanced bioavailability, a critical factor in selecting building blocks for CNS-targeted or intracellular drug candidates.
- [1] Chembase. (2025). Ethyl 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylate. Computed Properties: LogP = 3.488348. View Source
- [2] PubChem. (2025). Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate. Computed Properties: XLogP3-AA = 3.3. View Source
